dorsmanin C
Overview
Description
Preparation Methods
Dorsmanin C is typically extracted from the methanol extract of Dorstenia mannii twigs . The extraction process involves the use of the microplate alamar blue assay (MABA) and the broth microdilution method to determine the minimal inhibitory concentration (MIC) and minimal microbicidal concentration (MMC) of the extract . The compound can also be synthesized through chemical routes, although specific synthetic pathways and industrial production methods are not extensively documented in the literature.
Chemical Reactions Analysis
Dorsmanin C undergoes various chemical reactions, including oxidation and reduction. It is known to be a potent scavenger of the stable free radical 1,1-diphenyl-2-picrylhydrazyl (DPPH) . The compound’s structure, which includes multiple hydroxyl groups, allows it to participate in redox reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically oxidized or reduced derivatives of this compound.
Scientific Research Applications
Dorsmanin C has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dorsmanin C primarily involves its antioxidant activity. The compound exerts its effects by scavenging free radicals and preventing oxidative damage to cells . It targets and neutralizes reactive oxygen species (ROS), thereby protecting cellular components from oxidative stress. The molecular pathways involved include the activation of antioxidant enzymes and the inhibition of pro-oxidant enzymes .
Comparison with Similar Compounds
Dorsmanin C is part of a family of prenylated flavonoids isolated from Dorstenia mannii. Similar compounds include dorsmanin A, dorsmanin B, dorsmanin D, dorsmanin E, dorsmanin F, dorsmanin G, dorsmanin I, and 6,8-diprenyleriodictyol . Compared to these compounds, this compound is unique due to its specific structure, which includes a 3,4-dihydroxyphenyl group and a 3,5-dihydroxy-8,8-dimethylpyrano[2,3-h]chromen-4-one moiety . This unique structure contributes to its potent antioxidant and antimicrobial activities .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,5-dihydroxy-8,8-dimethylpyrano[2,3-h]chromen-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32O7/c1-16(2)7-6-8-17(3)9-11-19-24(33)23-25(34)26(35)27(18-10-12-21(31)22(32)15-18)36-29(23)20-13-14-30(4,5)37-28(19)20/h7,9-10,12-15,31-33,35H,6,8,11H2,1-5H3/b17-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAZEOQNUWGOLG-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCC1=C2C(=C3C(=C1O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C2C(=C3C(=C1O)C(=O)C(=C(O3)C4=CC(=C(C=C4)O)O)O)C=CC(O2)(C)C)/C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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